6-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide
Description
6-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a chloro group, a fluorophenyl group, and a piperidinyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
IUPAC Name |
6-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClFN4O/c1-25(21(28)19-14-27-12-16(22)8-9-20(27)24-19)17-6-4-10-26(13-17)11-15-5-2-3-7-18(15)23/h2-3,5,7-9,12,14,17H,4,6,10-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXYHPSUJGFGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CC2=CC=CC=C2F)C(=O)C3=CN4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClFN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide typically involves multiple steps, including the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the chloro, fluorophenyl, and piperidinyl groups. Common synthetic routes may involve:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro Group: Chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Fluorophenyl Group: This step may involve Suzuki-Miyaura coupling reactions using boronic acids or esters.
Incorporation of the Piperidinyl Group: This can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-2-ethyl-N-[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]benzyl]imidazo[1,2-a]pyridine-3-carboxamide
- 6-chloro-2-methyl-N-[4-[4-[4-(trifluoromethoxy)phenyl]-1-piperidinyl]benzyl]imidazo[1,2-a]pyridine-3-carboxamide
Uniqueness
6-chloro-N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-N-methylimidazo[1,2-a]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
